2-Chloro-4-iodo-1-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3ClF3IO . It has a molecular weight of 322.45 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene is 1S/C7H3ClF3IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H . The InChI key is AJZAFZTXIGBTFF-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene is a liquid at room temperature . It has a molecular weight of 322.45 . The storage temperature is room temperature . It has a boiling point of 233.5°C at 760 mmHg .
Scientific Research Applications
Synthesis of Other Chemical Compounds
“2-Chloro-4-iodo-1-(trifluoromethoxy)benzene” can be used as a starting material in the synthesis of other chemical compounds. Its unique structure, which includes a trifluoromethoxy group and halogen atoms, makes it a valuable compound in organic synthesis .
Pharmaceutical Research
This compound could potentially be used in pharmaceutical research. The presence of a trifluoromethoxy group can enhance the lipophilicity and metabolic stability of a drug, which can improve its pharmacokinetic properties .
Material Science
In material science, “2-Chloro-4-iodo-1-(trifluoromethoxy)benzene” could be used in the development of new materials. The trifluoromethoxy group can impart unique properties to materials, such as increased stability and altered electronic properties .
Development of Fluorinated Compounds
The trifluoromethoxy group in “2-Chloro-4-iodo-1-(trifluoromethoxy)benzene” makes it a potential candidate for the development of fluorinated compounds. Fluorinated compounds have applications in various fields, including pharmaceuticals, agrochemicals, and material science .
Catalyst in Chemical Reactions
“2-Chloro-4-iodo-1-(trifluoromethoxy)benzene” could potentially act as a catalyst in certain chemical reactions. The presence of iodine and chlorine atoms might allow it to participate in halogen bonding, which can influence the rate and selectivity of chemical reactions .
Research in Halogen Bonding
This compound could be used in research related to halogen bonding. Halogen bonding is a type of non-covalent interaction that involves a halogen atom, and it has applications in various fields, including medicinal chemistry, material science, and crystal engineering .
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-iodo-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZAFZTXIGBTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-1-(trifluoromethoxy)benzene | |
CAS RN |
1198422-69-3 |
Source
|
Record name | 2-chloro-4-iodo-1-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.